
3-Dehydroquinic acid
Description
Position within the Shikimate Pathway as a Key Intermediate
The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors into chorismic acid, the common precursor for aromatic amino acids. nih.govgonzalezbello.com This pathway is essential for organisms that possess it, as it is the sole route for the de novo synthesis of these vital molecules. gonzalezbello.com
3-Dehydroquinic acid serves as the second intermediate in this critical pathway. wikipedia.org Its formation is catalyzed by the enzyme 3-dehydroquinate synthase , which facilitates the transformation of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) into this compound. wikipedia.orgwikipedia.org This step is notable for its complexity, involving an aldol condensation to close the carbon ring. wikipedia.orgebi.ac.uk
Following its synthesis, this compound is the substrate for the third enzyme of the pathway, 3-dehydroquinate dehydratase . nih.govjmb.or.kr This enzyme catalyzes the dehydration of this compound to produce 3-dehydroshikimic acid . jmb.or.krwikipedia.orgnih.gov This sequential conversion underscores the role of this compound as a crucial link in the chain of reactions leading to the synthesis of chorismate. smolecule.comjmb.or.kr
Role as a Precursor to Aromatic Amino Acids and Other Essential Metabolites
The primary biochemical significance of this compound lies in its role as an essential precursor to a variety of vital metabolites. ontosight.aiebi.ac.uk The shikimate pathway, in which DHQ is a key player, ultimately leads to the synthesis of chorismic acid . wikipedia.orgebi.ac.uk Chorismic acid stands at a major metabolic branch point, leading to the production of the three aromatic amino acids: phenylalanine , tyrosine , and tryptophan . ontosight.aismolecule.comnih.gov These amino acids are fundamental building blocks for protein synthesis. ontosight.ai
Beyond the aromatic amino acids, this compound is also an indirect precursor to other essential compounds. These include:
Folate (Vitamin B9) : A crucial vitamin involved in one-carbon transfer reactions, such as the synthesis of nucleotides. wikipedia.orgjmb.or.krebi.ac.uk
Vitamin K : A fat-soluble vitamin that plays a role in blood coagulation. wikipedia.orgebi.ac.uk
Ubiquinone and Menaquinone : Aromatic vitamins that are key components of electron transport chains. smolecule.com
Pyrroloquinoline quinone (PQQ) : A redox cofactor involved in various enzymatic reactions. wikipedia.orgebi.ac.uk
Gallic acid : In some organisms, 3-dehydroshikimate (derived from DHQ) can be converted to gallic acid. ebi.ac.ukwikipedia.org
The central role of this compound as an intermediate makes it a critical component for the biosynthesis of a diverse range of compounds necessary for cellular function and survival in many organisms. ontosight.aiscientificlabs.co.uk
Propriétés
IUPAC Name |
(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWZWGZRAXUBK-SYTVJDICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909453 | |
Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Dehydroquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10534-44-8 | |
Record name | 3-Dehydroquinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10534-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dehydroquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DEHYDROQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Dehydroquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymology of 3-dehydroquinic Acid Metabolism
Biosynthesis of 3-Dehydroquinic Acid
This compound (DHQ) is the inaugural carbocyclic compound synthesized within the essential shikimate pathway. wikipedia.orgnih.gov This pathway is crucial for bacteria, fungi, plants, and some protozoans, as it leads to the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital aromatic compounds. nih.govannualreviews.org The formation of DHQ begins with the condensation of two central metabolites and proceeds through a complex enzymatic cyclization.
The first committed step of the shikimate pathway is the synthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme DAHP synthase (EC 2.5.1.54), which orchestrates an aldol-like condensation of two substrates: phosphoenolpyruvate (PEP), derived from glycolysis, and erythrose 4-phosphate (E4P), from the pentose phosphate pathway. nih.govwikipedia.orgwikipedia.org
DAHP synthase is a critical regulatory point, controlling the flow of carbon into the aromatic biosynthetic pathway. wikipedia.orgnih.gov In many bacteria, such as Escherichia coli, this regulation is achieved through feedback inhibition by the final aromatic amino acid products. wikipedia.org These organisms often possess multiple isoenzymes of DAHP synthase, each allosterically inhibited by either L-tryptophan, L-phenylalanine, or L-tyrosine. wikipedia.orgnih.gov In contrast, plant DAHP synthases are primarily regulated at the transcriptional level. wikipedia.org
The catalytic process requires a divalent metal ion, often manganese (Mn²⁺) or cobalt (Co²⁺), for activity. annualreviews.orgwikipedia.orgrcsb.org The kinetic mechanism is typically sequential, where the metal ion binds first, followed by PEP and then E4P, leading to the formation of DAHP and the release of an inorganic phosphate molecule. rcsb.org
The linear, seven-carbon sugar phosphate DAHP is transformed into the six-membered carbocyclic ring of this compound by the enzyme 3-dehydroquinate synthase (DHQ synthase, EC 4.2.3.4). wikipedia.orgwikipedia.org This conversion is a remarkable and complex multi-step process that occurs within a single active site. wikipedia.orgebi.ac.uk The reaction requires NAD⁺ and a divalent cation, typically cobalt (Co²⁺) or zinc (Zn²⁺), as cofactors. annualreviews.orgwikipedia.org Although NAD⁺ is utilized during the reaction, it is regenerated by the end of the catalytic cycle, resulting in no net consumption. wikipedia.org
The mechanism catalyzed by DHQ synthase involves a sequence of five distinct chemical transformations: annualreviews.orgwikipedia.org
Oxidation: The C-5 hydroxyl group of the DAHP substrate is oxidized to a ketone, a reaction facilitated by the tightly bound NAD⁺, which is reduced to NADH.
Phosphate β-elimination: The phosphate group at C-7 is eliminated.
Reduction: The newly formed ketone at C-5 is reduced back to a hydroxyl group by the NADH generated in the first step, regenerating NAD⁺.
Ring Opening: The pyranose ring of the substrate is opened.
Intramolecular Aldol Condensation: The enzyme facilitates a final intramolecular aldol condensation between C-2 and C-7, which cyclizes the molecule to form the stable six-membered ring of 3-dehydroquinate. wikipedia.org
This intricate catalytic cascade effectively converts the pyranose precursor into the pathway's first carbocyclic intermediate, DHQ. nih.gov
Catalysis by 3-Deoxyarabinoheptulosonate 7-Phosphate (DAHP) Synthase
Conversion of this compound to Downstream Metabolites
Following its synthesis, this compound is the substrate for the third enzyme of the shikimate pathway, 3-dehydroquinate dehydratase, which catalyzes its conversion into 3-dehydroshikimate. nih.govwikipedia.org
3-Dehydroquinate dehydratase (DHQD, EC 4.2.1.10) catalyzes the dehydration of this compound (DHQ) to produce 3-dehydroshikimate (DHS). nih.govjmb.or.krwikipedia.org This step is crucial as it introduces the first double bond into the carbocyclic ring. nih.gov Interestingly, two distinct and evolutionarily unrelated classes of DHQD have been identified, termed Type I and Type II. wikipedia.orgnih.gov These two enzyme types have different structures and employ different catalytic mechanisms to achieve the same chemical transformation, representing a clear example of convergent evolution. wikipedia.orgnih.govresearchgate.net
Feature | Type I DHQD | Type II DHQD |
Reaction | syn-dehydration (cis-elimination) | trans-dehydration (anti-elimination) |
Intermediate | Covalent imine (Schiff base) | Non-covalent enolate |
Found In | Plants, fungi, some bacteria | Most bacteria, quinate pathway of fungi |
References | nih.govwikipedia.orgjmb.or.krnih.govresearchgate.net | nih.govwikipedia.orgjmb.or.krnih.govebi.ac.uk |
Type I dehydroquinate dehydratases, found in plants and some bacteria like Salmonella enterica, catalyze a syn-dehydration (or cis-elimination) of water from DHQ. nih.govjmb.or.krresearchgate.net The mechanism proceeds through the formation of a covalent Schiff base (or imine) intermediate. nih.govresearchgate.net
The key steps in the Type I mechanism are as follows:
Schiff Base Formation: A highly conserved lysine residue in the active site acts as a nucleophile, attacking the C-3 carbonyl group of the DHQ substrate. researchgate.netnih.gov This leads to the formation of a carbinolamine intermediate, which then dehydrates to form a protonated Schiff base.
Electron Sink: The positively charged imine acts as an electron sink, facilitating the abstraction of a proton from C-2. researchgate.netnih.gov
Elimination: This proton abstraction leads to the elimination of the C-1 hydroxyl group.
Hydrolysis: The resulting enamine-product Schiff base is then hydrolyzed to release the final product, 3-dehydroshikimate, and regenerate the active site lysine. nih.gov
Structural studies have revealed that a conserved histidine residue also plays a critical role, likely participating in both the formation and hydrolysis of the covalent intermediate as well as the dehydration event itself. nih.govresearchgate.net
Type II dehydroquinate dehydratases, found in a wide range of bacteria including Streptomyces coelicolor and Mycobacterium tuberculosis, catalyze a trans-dehydration (anti-elimination) of water. wikipedia.orgresearchgate.net Unlike the Type I enzymes, this mechanism does not involve a covalent intermediate. nih.gov Instead, it proceeds via an enolate intermediate. wikipedia.orgebi.ac.uknih.gov
The proposed mechanism for Type II DHQD involves:
Proton Abstraction: A conserved tyrosine residue (Tyr24 in S. coelicolor), acting as a general base, abstracts the pro-S proton from the C-2 position of the DHQ substrate. ebi.ac.ukingentaconnect.com The basicity of this tyrosine is enhanced by interaction with nearby arginine residues. ebi.ac.uk
Enolate Formation: The abstraction of the proton leads to the formation of a stabilized enolate intermediate. nih.govjmb.or.kr While some studies suggest the possibility of an enol intermediate, evidence from kinetic isotope effects and quantum chemical calculations points towards an enolate as the more likely species. ingentaconnect.comresearchgate.net
Hydroxyl Group Elimination: The C-1 hydroxyl group is eliminated as water, a step that is facilitated by a conserved histidine residue acting as a general acid. ebi.ac.uk This elimination results in the formation of the double bond, yielding the product 3-dehydroshikimate.
Table of Mentioned Compounds
Compound Name | PubChem CID |
---|---|
This compound | 439351 |
3-Deoxy-D-arabino-heptulosonic acid 7-phosphate | 164522 |
Phosphoenolpyruvate | 1005 |
D-Erythrose 4-phosphate | 122357 |
3-Dehydroshikimate | 439774 |
L-Phenylalanine | 6140 |
L-Tryptophan | 6305 |
3-Dehydroquinate Dehydratase (DHQD) Catalysis
Structural and Mechanistic Divergence Between DHQD Types
Type I DHQD , found in the shikimate pathway of fungi, plants, and some bacteria, catalyzes a syn-dehydration. jmb.or.krwikipedia.org The reaction proceeds through a covalent imine intermediate formed between the substrate and a conserved lysine residue in the active site. researchgate.netebi.ac.uk Structurally, Type I DHQDs are typically homodimers with an (α/β)8 barrel fold. jmb.or.krresearchgate.net The crystal structure of the Type I DHQase from Salmonella typhi has been determined, providing insights into its catalytic mechanism. rcsb.orgrcsb.org A key feature of the Type I enzyme is a flexible lid-like loop that closes over the active site to facilitate catalysis. rcsb.org
Type II DHQD , on the other hand, is found in the catabolic quinate pathway of fungi and the shikimate pathway of most bacteria. wikipedia.orggonzalezbello.com It catalyzes an anti-dehydration via an enolate intermediate. researchgate.netgonzalezbello.com These enzymes are generally heat-stable and exhibit higher Michaelis constant (Km) values compared to their Type I counterparts. wikipedia.org Structurally, Type II DHQDs are homododecamers, forming four trimers arranged with tetrahedral symmetry, and possess a flavodoxin-like fold. jmb.or.krgla.ac.uk The crystal structures of Type II DHQases from Mycobacterium tuberculosis, Helicobacter pylori, and Streptomyces coelicolor have been resolved, revealing the architecture of the active site. gla.ac.ukrcsb.orgnih.gov In Streptomyces coelicolor, a flexible lid domain containing catalytically important arginine and tyrosine residues closes over the active site upon substrate binding. gla.ac.uknih.gov The tyrosine residue is proposed to act as the base for the initial proton abstraction. nih.gov
Table 1: Comparison of Type I and Type II 3-Dehydroquinate Dehydratases
Feature | Type I DHQD | Type II DHQD |
---|---|---|
Catalytic Mechanism | syn-dehydration via imine intermediate jmb.or.krwikipedia.orgresearchgate.netebi.ac.uk | anti-dehydration via enolate intermediate wikipedia.orgresearchgate.netgonzalezbello.com |
Stereochemistry | Loss of pro-R hydrogen from C2 gla.ac.uk | Loss of pro-S hydrogen from C2 gonzalezbello.com |
Quaternary Structure | Homodimer jmb.or.krresearchgate.net | Homododecamer (four trimers) jmb.or.krgla.ac.uk |
Fold | (α/β)8 barrel jmb.or.kr | Flavodoxin-like jmb.or.krgla.ac.uk |
Thermal Stability | Heat-labile wikipedia.org | Heat-stable wikipedia.org |
Substrate Affinity | Low micromolar Km wikipedia.org | Higher Km than Type I wikipedia.org |
Organism Distribution | Fungi, plants, some bacteria (biosynthetic) wikipedia.org | Fungi (catabolic), most bacteria (biosynthetic) wikipedia.orggonzalezbello.com |
Gene (E. coli) | aroD jmb.or.krwikipedia.org | aroQ jmb.or.kr |
Subsequent Enzymatic Steps in the Shikimate Pathway Leading to Chorismic Acid
Following the formation of 3-dehydroshikimate from this compound, the shikimate pathway proceeds through four more enzymatic steps to yield chorismic acid, the final product of the pathway and a crucial precursor for aromatic amino acid biosynthesis. wikipedia.orgmdpi.com
Shikimate Dehydrogenase (SDH): This enzyme catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. mdpi.comwikipedia.org In plants, this enzyme often exists as a bifunctional protein with 3-dehydroquinate dehydratase. mdpi.comresearchgate.net
Shikimate Kinase: Shikimate is then phosphorylated by shikimate kinase in an ATP-dependent reaction to form shikimate 3-phosphate. wikipedia.org
EPSP Synthase: 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the condensation of shikimate 3-phosphate and phosphoenolpyruvate to produce 5-enolpyruvylshikimate-3-phosphate. wikipedia.orgmdpi.com This enzyme is notably the target of the herbicide glyphosate. wikipedia.org
Chorismate Synthase: The final step is the conversion of 5-enolpyruvylshikimate-3-phosphate into chorismate, catalyzed by chorismate synthase. wikipedia.org
Enzymatic Branch Points from this compound
While the primary metabolic fate of this compound is its conversion to 3-dehydroshikimate within the shikimate pathway, it also serves as a branch point for the biosynthesis of other important molecules.
Quinic acid can be formed from 3-dehydroquinate through the action of dehydrogenases. Some shikimate dehydrogenases (SDHs) have been shown to catalyze the reversible reduction of 3-dehydroquinate to quinate. uniprot.orguniprot.org Additionally, quinate dehydrogenase (QDH) catalyzes the NAD(P)+-dependent oxidation of L-quinate to 3-dehydroquinate. wikipedia.org In some acetic acid bacteria, a quinoprotein quinate dehydrogenase containing pyrroloquinoline quinone (PQQ) as a coenzyme is the primary enzyme for quinate oxidation to 3-dehydroquinate. tandfonline.comnih.govtandfonline.com
3-Dehydroquinate is a precursor for the biosynthesis of the redox cofactor pyrroloquinoline quinone (PQQ). wikipedia.orgebi.ac.ukebi.ac.uk The biosynthesis of PQQ is a complex process that is not fully elucidated but is known to require a set of genes, typically organized in a pqq operon (pqqA-F). nih.govnih.gov The initial steps are believed to involve the precursor peptide PqqA, which contains conserved glutamate and tyrosine residues. nih.gov The radical SAM enzyme PqqE is thought to catalyze the initial carbon-carbon bond formation between these two amino acid residues. nih.govnih.govebi.ac.uk Subsequent steps are proposed to involve cleavage by the protease PqqF and action by the metallo-β-lactamase PqqB, eventually leading to a molecule that is cyclized and oxidized by PqqC to form the final PQQ structure. nih.govescholarship.org
Gallic acid, a key component of hydrolysable tannins, can be synthesized from 3-dehydroshikimate, the product of the 3-dehydroquinate dehydratase reaction. wikipedia.orgutu.fi Shikimate dehydrogenase (SDH) has been identified as the enzyme responsible for this conversion. nih.govwikipedia.org It catalyzes the NADP+-dependent oxidation of 3-dehydroshikimate to produce gallic acid. nih.govoup.com In some cases, this reaction proceeds through a 3,5-didehydroshikimate intermediate which then aromatizes. wikipedia.orgwikipedia.orgresearchgate.net This pathway represents a significant branch from the primary shikimate pathway leading to aromatic amino acids. frontiersin.org Non-enzymatic conversion of 3-dehydroshikimic acid to gallic acid has also been observed in the presence of molecular oxygen or hydrogen peroxide. acs.orgnih.govresearchgate.net
Molecular and Structural Characterization of 3-dehydroquinic Acid Metabolizing Enzymes
Structural Biology of 3-Dehydroquinate Synthase
3-Dehydroquinate synthase (DHQS) is a remarkable enzyme that catalyzes the second step in the shikimate pathway: the conversion of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to 3-dehydroquinate (DHQ). ebi.ac.ukiucr.orgiucr.org This process is a catalytic marvel, involving several distinct chemical reactions occurring within a single active site. ebi.ac.uknih.gov The enzyme requires nicotinamide adenine dinucleotide (NAD⁺) and a zinc ion (Zn²⁺) as cofactors for its activity. ebi.ac.ukrcsb.orgpdbj.org
Crystal structures of DHQS from organisms such as Aspergillus nidulans and Helicobacter pylori have provided significant insights into its function. nih.goviucr.orgrcsb.orgpdbj.org The enzyme is typically composed of two domains: an N-terminal domain with a Rossmann-fold responsible for NAD⁺ binding and a C-terminal α-helical domain. ebi.ac.ukrcsb.orgpdbj.org The active site is strategically located in the cleft between these two domains. ebi.ac.uk The C-terminal domain houses most of the critical residues involved in catalysis and the binding of the substrate and the Zn²⁺ ion. ebi.ac.uk
A key feature of DHQS is its conformational flexibility. The enzyme exists in an "open" state in the absence of its substrate and transitions to a "closed" state upon substrate binding. iucr.orgiucr.org This transition involves a significant domain rotation of approximately 12°, which serves to sequester the active site from the bulk solvent, creating a precisely controlled environment for the complex, multi-step catalysis to proceed without the release of reactive intermediates or the formation of unwanted by-products. nih.goviucr.org The crystal structure of DHQS complexed with a substrate analogue reveals a network of interactions between the protein, metal ion, dinucleotide, and the inhibitor, illustrating how the enzyme maintains catalytic efficiency. ebi.ac.uknih.gov
Crystal Structures and Active Site Analysis of 3-Dehydroquinate Dehydratases
Type I DHQD is typically found in the biosynthetic pathways of some bacteria, fungi, and plants. wikipedia.orgebi.ac.uk These enzymes are generally heat-labile and catalyze the syn-dehydration of DHQ through a covalent imine (Schiff base) intermediate. jmb.or.krebi.ac.uk
Type II DHQD is found in the shikimate pathway of most bacteria and the catabolic quinate pathway of certain fungi. wikipedia.orgchemrxiv.org These enzymes are thermostable and catalyze the anti-dehydration of DHQ via an enolate intermediate. jmb.or.krwikipedia.org
High-resolution crystal structures have been determined for both types of DHQD from a variety of organisms. For instance, the structure of Type II DHQD from Corynebacterium glutamicum has been solved at resolutions of 1.80 Å and 2.00 Å, while the structure from Actinobacillus pleuropneumoniae was determined at 1.7 Å resolution. jmb.or.krcore.ac.uknih.gov
The two classes of DHQD exhibit distinct quaternary structures.
Type I DHQD enzymes function as homodimers. jmb.or.krmdpi.com For example, the enzyme from Staphylococcus aureus has a dimeric native state with a molecular mass of approximately 57.5 kDa, as determined by size exclusion chromatography. mdpi.com
Type II DHQD enzymes assemble into much larger, more complex structures. They exist as homododecamers, which are composed of four individual homotrimers arranged with tetrahedral symmetry. nih.govjmb.or.krmdpi.comcore.ac.uk This dodecameric state has been confirmed through techniques like size exclusion chromatography for the enzyme from Corynebacterium glutamicum. nih.govjmb.or.kr In this arrangement, the active sites are formed at the interfaces between the subunits of each trimer. jmb.or.krnih.gov
Table 1: Oligomeric States of 3-Dehydroquinate Dehydratases
Enzyme Type | Oligomeric State | Organism Example | Reference |
---|---|---|---|
Type I | Homodimer | Staphylococcus aureus, Salmonella typhi | mdpi.comebi.ac.uk |
Type II | Homododecamer | Corynebacterium glutamicum, Actinobacillus pleuropneumoniae | nih.govjmb.or.krcore.ac.uk |
The differing mechanisms of Type I and Type II DHQDs are reflected in the distinct architectures of their active sites.
Type I DHQD Active Site : The catalytic mechanism relies on the formation of a Schiff base. A key catalytic residue is a lysine (e.g., Lys170 in Salmonella typhi) whose ε-amino group acts as the nucleophile to attack the C3 carbonyl of the substrate. ebi.ac.ukportlandpress.comacs.org A nearby histidine (e.g., His143 in S. typhi) is thought to function as a general acid-base catalyst during the reaction. ebi.ac.uk Structural studies have also identified other conserved residues crucial for substrate binding and positioning within the active site, including Glu46, Phe145, Met205, and Gln236. portlandpress.com
Type II DHQD Active Site : The active site of Type II enzymes is located at the interface between subunits within a trimer. nih.govjmb.or.kr The catalytic mechanism proceeds through an enolate intermediate. ebi.ac.uk In Streptomyces coelicolor, Tyr28 acts as the general base that abstracts a proton from the substrate, with its pKa lowered by the influence of Arg23 and Arg113. ebi.ac.uk In Corynebacterium glutamicum, the binding of the inhibitor citrate is stabilized by interactions with residues R19, Y24, N75, H81, H101, S103, and R112. nih.govjmb.or.kr A distinctive residue, P105, is found near the substrate-binding site in the C. glutamicum enzyme and has been shown to be important for its activity. jmb.or.krnih.gov
In plants, the third and fourth steps of the shikimate pathway are often catalyzed by a bifunctional enzyme, DHD/SHD. oup.comnih.gov Structural alignments show that the key active site residues are conserved. For example, in the DHD domain of the Arabidopsis thaliana enzyme, Arg279 is a key binding residue, while Lys241 and His214 are catalytic groups. oup.comnih.gov
Subunit Arrangement and Oligomeric States (e.g., Dimer, Dodecamer)
Conformational Dynamics and Reaction Intermediates
Conformational changes are integral to the catalytic cycles of both DHQS and DHQD, ensuring the precise orientation of substrates and the exclusion of water from the active site until the reaction is complete.
For DHQS , the binding of the substrate DAHP induces a large-scale domain closure, which is essential for catalysis. iucr.org This movement brings catalytic groups into the correct proximity and shields the reaction intermediates from the solvent. nih.goviucr.org
For DHQD , both types utilize flexible loops to control access to the active site.
Type I DHQD possesses a flexible loop that covers the substrate. portlandpress.comacs.org The binding of the substrate triggers the folding of this loop, which helps to correctly position the substrate deep within the active site and seal it off from the solvent. portlandpress.com The key reaction intermediate is a covalent Schiff base formed with a catalytic lysine residue. ebi.ac.ukacs.org
Type II DHQD also features a flexible "lid" loop that can adopt open and closed conformations. nih.govjmb.or.krcore.ac.uk Upon substrate binding, this loop closes over the active site. The reaction proceeds through a flattened enol/enolate intermediate. wikipedia.orgnih.gov The binding of inhibitors that mimic this intermediate, such as 2,3-anhydroquinate, has been a valuable tool for studying the enzyme's mechanism and structure. nih.govrcsb.org
Biochemical and Biophysical Characterization of Enzyme Variants
Site-directed mutagenesis has been a powerful tool for elucidating the functional roles of specific amino acid residues in DHQD enzymes.
Studies on the Type II DHQD from Corynebacterium glutamicum have revealed the importance of its unique active site composition. jmb.or.krnih.gov
Replacing the distinctive P105 residue with isoleucine or valine, which are commonly found in other Type II DHQDs, resulted in a significant (approximately 70%) decrease in enzyme activity. nih.govjmb.or.krnih.gov
In contrast, a variant with the S103T mutation exhibited a 10% increase in activity, highlighting the subtle effects that single residue changes can have on catalytic efficiency. nih.govjmb.or.krnih.gov
Characterization of the Type I DHQD from the pathogen Staphylococcus aureus has provided detailed kinetic and biophysical data. mdpi.com The enzyme displays Michaelis-Menten kinetics with a Kₘ for 3-dehydroquinate of 54 µM and a Vₘₐₓ of 107 µmol/min/mg. mdpi.com It has an optimal temperature of 55 °C and an optimal pH of 8.0. mdpi.com
Table 2: Kinetic Parameters of Wild-Type and Variant DHQD Enzymes
Enzyme | Organism | Type | Variant | Kinetic Parameter | Value | Reference |
---|---|---|---|---|---|---|
DHQD | Staphylococcus aureus | I | Wild-Type | Kₘ | 54 µM | mdpi.com |
DHQD | Staphylococcus aureus | I | Wild-Type | Vₘₐₓ | 107 µmol/min/mg | mdpi.com |
DHQD | Corynebacterium glutamicum | II | P105I | Relative Activity | ~30% of WT | jmb.or.krnih.gov |
DHQD | Corynebacterium glutamicum | II | P105V | Relative Activity | ~30% of WT | jmb.or.krnih.gov |
DHQD | Corynebacterium glutamicum | II | S103T | Relative Activity | ~110% of WT | jmb.or.krnih.gov |
Table 3: Compound Names and PubChem CIDs
Compound Name | PubChem CID |
---|---|
3-Dehydroquinic acid | 135431 |
3-Dehydroshikimic acid | 164553 |
3-deoxy-D-arabino-heptulosonate-7-phosphate | 160475 |
Shikimic acid | 8749 |
Quinic acid | 6508 |
Citric acid | 311 |
2,3-Anhydroquinic acid | 44248386 |
Chorismic acid | 13163 |
Phosphoenolpyruvic acid | 1005 |
D-Erythrose 4-phosphate | 162192 |
L-Phenylalanine | 6140 |
L-Tyrosine | 6057 |
L-Tryptophan | 6305 |
Tartaric acid | 875 |
Nicotinamide adenine dinucleotide | 5893 |
Genetic and Metabolic Engineering of 3-dehydroquinic Acid Production and Flux
Strategies for Enhanced 3-Dehydroquinic Acid Accumulation
To increase the intracellular concentration of this compound, two primary strategies are employed: augmenting the enzymatic steps leading to its formation and blocking the pathways that consume it.
Overexpression of Upstream Enzymes (e.g., DAHP Synthase)
The synthesis of this compound begins with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase. nih.gov In many microorganisms, this initial step is a major rate-limiting factor in the shikimate pathway. mdpi.com Overexpressing the genes encoding DAHP synthase, such as aroF, aroG, and aroH in Escherichia coli, can significantly increase the carbon flow towards the synthesis of aromatic compounds. frontiersin.orgmdpi.com
Furthermore, the native DAHP synthase enzymes are often subject to feedback inhibition by the final products of the aromatic amino acid pathway, such as L-phenylalanine, L-tyrosine, and L-tryptophan. mdpi.com To overcome this regulation, feedback-resistant mutants of DAHP synthase have been developed and utilized. researchgate.netgoogle.com The overexpression of these mutated enzymes ensures a continuous and high-level production of DAHP, which is then converted to DHQ by the action of DHQ synthase (encoded by the aroB gene). nih.govmdpi.com
Disruption or Attenuation of Downstream Pathways (e.g., aroD mutation)
A crucial strategy for the accumulation of this compound is the disruption or attenuation of the subsequent enzymatic step in the shikimate pathway. The enzyme 3-dehydroquinate dehydratase, encoded by the aroD gene, catalyzes the conversion of DHQ to 3-dehydroshikimic acid (DHS). nih.govmsu.edu By creating a mutation in or completely knocking out the aroD gene, the metabolic pathway is effectively blocked at the level of DHQ, leading to its accumulation. mdpi.com This approach has been successfully demonstrated in various microorganisms, including E. coli, to produce strains that accumulate DHQ. mdpi.com
Engineering Microbial Strains for Shikimate Pathway Product Synthesis
Optimization of Carbon Source Utilization and Transport Systems
The efficient conversion of the primary carbon source, often glucose, into the precursors for the shikimate pathway is fundamental. One key aspect is the engineering of glucose uptake systems. In E. coli, the native phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) consumes one molecule of PEP for each molecule of glucose transported into the cell. nih.gov Since PEP is also a direct precursor for the shikimate pathway, the PTS competes for this vital molecule. frontiersin.org
To address this, researchers have engineered strains that utilize a non-PTS glucose uptake pathway, for instance, by introducing a glucose facilitator protein and glucokinase. google.com This modification conserves PEP, making more of it available for DAHP synthesis. mdpi.com Additionally, overexpression of genes involved in the pentose phosphate pathway, such as transketolase I (tktA), can increase the availability of the other precursor, D-erythrose 4-phosphate. mdpi.com
Balancing Precursor Availability (e.g., Phosphoenolpyruvate, D-Erythrose 4-Phosphate)
Achieving a high flux through the shikimate pathway requires a balanced supply of both phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P). nih.govmdpi.com As mentioned, modifying the glucose transport system is one way to increase PEP availability. Another strategy involves inactivating or attenuating enzymes that divert PEP to other metabolic pathways. For example, knocking out pyruvate kinase isoenzymes (encoded by pykF and pykA), which convert PEP to pyruvate, has been shown to increase the pool of PEP available for DAHP synthesis. frontiersin.orgmdpi.com
Simultaneously, enhancing the pentose phosphate pathway is critical for E4P supply. Overexpression of the tktA gene, which encodes transketolase I, has been a common and effective strategy to boost E4P levels and, consequently, the production of shikimate pathway intermediates. mdpi.com
Artificial Fusion Proteins for Improved Pathway Efficiency (e.g., DHD-SDH)
Inspired by this natural architecture, researchers have engineered artificial fusion proteins in microorganisms. For instance, a DHD-SDH fusion protein has been designed to decrease the accumulation of the intermediate 3-dehydroshikimate (DHS) and improve the production of shikimate. mdpi.comresearchgate.net While this specific example enhances the pathway downstream of DHQ, the principle of creating fusion proteins can be applied to other parts of the pathway to improve efficiency and reduce the accumulation of unwanted byproducts.
Research Methodologies for 3-dehydroquinic Acid Investigations
Analytical Techniques for Quantification of 3-Dehydroquinic Acid and Related Metabolites
Accurate quantification of this compound and other metabolites in the shikimate pathway is crucial for understanding metabolic flux and enzyme kinetics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the simultaneous analysis of this compound and other intermediates of the shikimate pathway. frontiersin.orgshimadzu.comcreative-proteomics.comrsc.org This method offers high selectivity and the ability to quantify low-abundance metabolites in complex biological samples. creative-proteomics.comrsc.org Method packages for LC-MS/MS are available that provide optimized conditions for the separation and detection of numerous primary metabolites, including this compound. shimadzu.com These packages often include protocols for sample preparation from biological tissues, ensuring reproducible and stable analysis. shimadzu.com
For instance, a UPLC-triple quadrupole mass spectrometry (MS/MS) method has been utilized to analyze reaction products from enzymatic assays involving shikimate pathway enzymes. nih.gov This approach allows for the accurate quantification of metabolites like 3-dehydroshikimate and shikimate, which are directly related to this compound. nih.govresearchgate.net
Spectrophotometric assays are commonly employed to determine the activity of enzymes that produce or consume this compound, such as 3-dehydroquinate synthase (DHQS) and 3-dehydroquinase (DHQase). nih.govportlandpress.commdpi.com These assays monitor the change in absorbance of a substrate or product over time.
For DHQase, the activity is measured by monitoring the formation of 3-dehydroshikimic acid, which has a distinct absorbance at 234 nm (ε = 12,000 M⁻¹·cm⁻¹). portlandpress.commdpi.comnih.govjmb.or.kr The reaction mixture typically contains a buffer (e.g., Tris-HCl), the substrate this compound, and the enzyme. mdpi.comnih.gov
A coupled-enzyme continuous assay is often used to measure DHQS activity. nih.govplos.org In this setup, the product of the DHQS reaction, this compound, is immediately converted by an excess of DHQase to 3-dehydroshikimic acid. nih.gov The rate of 3-dehydroshikimate formation, measured at 234 nm, is therefore proportional to the DHQS activity. nih.gov This method provides a quantitative measure of DHQS activity. nih.gov Another coupled-enzyme assay links the formation of 3-dehydroshikimate to the reduction of a chromogenic compound like p-iodonitrotetrazolium (INT), which can be monitored at 500 nm. plos.org
Isotope-labeling experiments are a powerful tool for metabolic flux analysis (MFA), providing detailed insights into the flow of atoms through metabolic pathways like the shikimate pathway. springernature.comnih.govmdpi.comcreative-proteomics.comnih.gov In these experiments, isotopically labeled substrates (e.g., ¹³C-glucose) are introduced into a biological system. creative-proteomics.comnih.gov The distribution of the isotope label in downstream metabolites, including this compound, is then measured, often using mass spectrometry or NMR. mdpi.com
This labeling pattern reveals the relative activities of different pathways contributing to the synthesis of a particular metabolite. nih.govnih.gov For example, ¹³C-MFA can be used to quantify the carbon flux through the pentose phosphate pathway, a key source of precursors for the shikimate pathway. mdpi.com By analyzing the mass distribution vector (MDV) of key metabolites, researchers can determine the activity of specific metabolic routes. mdpi.com Stable isotope dilution analysis, using a labeled internal standard like ¹³C-quinic acid, is another sensitive and selective method for quantifying related metabolites, which helps to overcome matrix effects in complex samples. researchgate.net
Spectrophotometric Assays for Enzyme Activity
Recombinant Protein Expression and Purification Strategies
The detailed investigation of enzymes involved in this compound metabolism, such as 3-dehydroquinate synthase and 3-dehydroquinase, necessitates the production of large quantities of pure protein. This is typically achieved through recombinant protein expression and subsequent purification.
The genes encoding these enzymes are often cloned into expression vectors, such as pET28a or pT7 plasmids, and introduced into a host organism, commonly Escherichia coli strains like BL21(DE3). nih.govnih.govnih.gov Protein expression is then induced, for example, by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG). nih.gov
Purification strategies are designed to separate the recombinant protein from host cell proteins. A common first step is cell lysis, followed by centrifugation to remove cell debris. mdpi.comjmb.or.kr For thermostable enzymes from organisms like Pyrococcus furiosus, a heat treatment step can be very effective in denaturing and precipitating many of the host proteins. nih.gov
Chromatographic techniques are central to protein purification. Affinity chromatography, such as using a nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins, is a highly effective method. mdpi.comjmb.or.kr Ion-exchange chromatography (e.g., using Q-Sepharose or Source Q resin) separates proteins based on their charge. nih.govjmb.or.kr Finally, size-exclusion chromatography (also known as gel filtration) is used to separate proteins by size and can also serve to determine the native molecular weight of the enzyme. nih.govjmb.or.krnih.govnih.gov The purity of the final protein is typically assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.gov
Enzyme | Source Organism | Purification Fold | Specific Activity | Purification Methods |
3-Dehydroquinase | Streptomyces coelicolor | >4000 | - | SDS-PAGE, Gel Filtration nih.gov |
3-Dehydroquinase | Escherichia coli | - | 163 units/mg | SDS-PAGE, Gel Permeation Chromatography nih.govportlandpress.com |
3-Dehydroquinase | Amycolatopsis methanolica | >1700 | - | Homogeneity achieved microbiologyresearch.org |
3-Dehydroquinate Dehydratase | Corynebacterium glutamicum | - | - | Ion-Exchange Chromatography, Size-Exclusion Chromatography nih.govjmb.or.kr |
3-Dehydroquinate Dehydratase | Staphylococcus aureus | - | Vmax: 107 µmol/min/mg | Affinity Chromatography (Ni-NTA) mdpi.com |
Table is interactive. Click on headers to sort.
X-ray Crystallography and Structural Determination Protocols
X-ray crystallography is the primary method used to determine the three-dimensional structure of enzymes involved with this compound at atomic resolution. rcsb.orgiucr.orgnih.govrcsb.orgrcsb.org This detailed structural information is fundamental to understanding the enzyme's catalytic mechanism and for designing specific inhibitors.
The process begins with the crystallization of the purified protein. nih.govjmb.or.krnih.gov This involves screening a wide range of conditions (e.g., precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals. jmb.or.kr The sitting drop vapor diffusion method is commonly used for this purpose. jmb.or.kr
Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often at a synchrotron source. iucr.org The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. iucr.org The diffraction data are then processed, indexed, and scaled using software packages like HKL-2000 or DENZO and SCALEPACK. nih.goviucr.org
The final step is to solve the crystal structure. The molecular replacement method is frequently used, where the known structure of a homologous protein is used as a starting model to interpret the diffraction data. nih.govjmb.or.kr The resulting electron density map is then used to build and refine the atomic model of the protein, often in complex with its substrate, product, or an inhibitor. nih.govrcsb.orgresearchgate.net The quality of the final structure is assessed by parameters such as the R-factor and R-free. rcsb.orgrcsb.orgrcsb.org
Protein | Organism | Resolution (Å) | Space Group | PDB ID |
3-Dehydroquinase | Salmonella typhi | 2.10 | - | 1L9W rcsb.org |
3-Dehydroquinate Synthase | Aspergillus nidulans | 1.7 | C222₁ | 1SG6 iucr.org |
3-Dehydroquinate Dehydratase | Corynebacterium glutamicum | 1.80 | R3 | - nih.govjmb.or.krresearchgate.net |
3-Dehydroquinate Dehydratase (R19A mutant) | Corynebacterium glutamicum | 2.00 | C222₁ | - nih.govjmb.or.krresearchgate.net |
3-Dehydroquinate Dehydratase | Acinetobacter baumannii | 2.0 | P2₁ | - nih.gov |
3-Dehydroquinate Synthase | Helicobacter pylori | 2.4 | - | 3CLH nih.gov |
3-Dehydroquinate Synthase | Francisella tularensis | 3.0 | - | 5HVN nih.gov |
3-Dehydroquinate Synthase | Acinetobacter baumannii | 1.85 | - | 5EKS rcsb.org |
3-Dehydroquinate Synthase | Staphylococcus aureus | 2.30 | - | 1XAI rcsb.org |
Table is interactive. Click on headers to sort.
Site-Directed Mutagenesis for Enzyme Function Probing
Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the function of enzymes like those in the shikimate pathway. nih.govijbiotech.complos.orgfrontiersin.org By changing a single amino acid, researchers can probe its importance in substrate binding, catalysis, or maintaining the protein's structure. ijbiotech.complos.orgresearchgate.net
The process typically involves using a kit, such as the QuikChange kit, to introduce the desired mutation into the gene encoding the enzyme. nih.gov The mutated gene is then expressed, and the resulting variant protein is purified and characterized. nih.govijbiotech.com The kinetic properties (e.g., Kₘ and kcat) and structural features of the mutant enzyme are then compared to the wild-type enzyme to determine the effect of the mutation. nih.govfrontiersin.org
For example, site-directed mutagenesis has been used to identify key residues in the active site of quinate/shikimate 5-dehydrogenase and shikimate kinase. nih.govplos.org In studies on 3-dehydroquinate dehydratase from Corynebacterium glutamicum, replacing specific residues led to significant changes in enzyme activity, highlighting their importance in the catalytic mechanism. nih.govresearchgate.net Similarly, mutagenesis of 5-enolpyruvylshikimate 3-phosphate (EPSP) synthase has been employed to investigate its interaction with the herbicide glyphosate. ijbiotech.com This approach provides valuable information on structure-function relationships and can guide the development of enzyme inhibitors. ijbiotech.complos.org
Biotechnological Applications and Drug Discovery
3-Dehydroquinic Acid Pathway as an Antimicrobial Target
The enzymes of the shikimate pathway are regarded as promising targets for the creation of new antibacterial drugs. nih.gov The essential nature of this pathway for microbial survival means that its inhibition can lead to bacterial growth arrest or death. patsnap.com Because humans lack this pathway, inhibitors can be designed to be highly selective, theoretically leading to fewer side effects. nih.govpatsnap.com Two critical enzymes that process this compound, 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD), have become focal points for drug discovery efforts. wikipedia.orgebi.ac.ukontosight.ai
The development of inhibitors targeting the enzymes that utilize this compound is an active area of research. 3-Dehydroquinate dehydratase (DHQD) catalyzes the conversion of this compound to 3-dehydroshikimic acid, and blocking this step disrupts the entire pathway. ontosight.ainih.gov
There are two distinct classes of DHQD, Type I and Type II, which differ in structure and catalytic mechanism. wikipedia.orgnih.gov This distinction is advantageous for drug development, as it allows for the design of inhibitors that are specific to one type, potentially targeting certain classes of organisms. nih.govebi.ac.uk For instance, most bacteria and higher plants utilize Type I DHQD. wikipedia.org
Researchers are actively exploring various chemical compounds for their ability to inhibit these enzymes. For example, polyketide-based compounds, such as marein, have been identified as inhibitors of DHQase from the pathogenic bacterium Enterococcus faecalis. plos.org In addition to DHQD inhibitors, compounds that block 3-dehydroquinate synthase (DHQS), the enzyme responsible for forming this compound, are also being developed as selective antibacterial agents. patsnap.comijpsonline.com
The rise of antibiotic-resistant bacteria has created an urgent need for new drugs with novel mechanisms of action. The shikimate pathway is a particularly important target for developing treatments against pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.comeurekaselect.com
Table 1: Research on Shikimate Pathway Inhibitors for Key Pathogens
Target Organism | Target Enzyme | Inhibitor Type/Example | Key Finding |
---|---|---|---|
Mycobacterium tuberculosis | 3-Dehydroquinase (DHQD) | Aromatic analogues | Showed inhibitory activity in the high-micromolar range. nih.gov |
Mycobacterium tuberculosis | 3-Dehydroquinate Synthase (MtDHQS) | IMB-T130 | Identified as a selective inhibitor with an IC50 value of 0.87 µg/mL. nih.gov |
Mycobacterium tuberculosis | Shikimate Kinase (MtSK) | Substrate analogues | Crystal structure in complex with an inhibitor solved, guiding future design. acs.org |
For Mycobacterium tuberculosis, 3-dehydroquinase has been identified as a potential drug target. nih.gov Studies have focused on designing drug-like aromatic analogues to inhibit this enzyme. nih.gov Furthermore, the compound IMB-T130 has been shown to specifically inhibit M. tuberculosis 3-dehydroquinate synthase (MtDHQS), verifying the enzyme as a viable target. nih.gov Other enzymes in the pathway, such as shikimate kinase, are also being actively investigated for the development of new anti-TB drugs. eurekaselect.comscilit.com
In the case of MRSA, the 3-dehydroquinate dehydratase (SaDHQD) has been biochemically characterized. mdpi.com The kinetic parameters of the enzyme have been determined, providing a solid foundation for the rational design of specific inhibitors against this significant pathogen. mdpi.com
Development of Specific Enzyme Inhibitors (e.g., DHQD inhibitors)
Potential for Herbicide Development Targeting the Shikimate Pathway
The same biological principle that makes the shikimate pathway an excellent antimicrobial target—its presence in plants but not in animals—also makes it a prime target for herbicide development. mdpi.comresearchgate.netwikipedia.org The most commercially successful herbicide, glyphosate, functions by inhibiting 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the sixth enzyme in the pathway. pnas.orgkaust.edu.sa
However, other enzymes within the pathway also represent potential targets for new herbicides. researchgate.net Inhibitors of 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD) have been proposed as potential herbicidal agents. wikipedia.orgebi.ac.ukontosight.ai Disrupting the pathway at the stage of this compound metabolism would effectively halt the production of essential aromatic amino acids, leading to plant death. Research into DHQD inhibitors for antimicrobial purposes can also inform the development of novel herbicides. nih.govjmb.or.kr
Industrial Production of High-Value Aromatic Chemicals
Beyond its role as a target for inhibitors, the shikimate pathway is a biological factory for producing a wide array of valuable aromatic compounds. frontiersin.orgfrontiersin.org Through metabolic engineering, microorganisms such as Escherichia coli and Corynebacterium glutamicum can be modified to overproduce specific intermediates of the pathway, which can then be harvested. frontiersin.orgrutgers.edunih.gov
3-Dehydroshikimic acid (DHS), which is produced directly from the dehydration of this compound, is a valuable platform chemical. nih.gov It serves as a precursor for the synthesis of various industrial chemicals and bioproducts. nih.gov By genetically engineering E. coli—for example, by amplifying the expression of key enzymes like transketolase and a feedback-insensitive version of DAHP synthase—researchers have achieved significant titers of DHS. nih.gov In one study using a fed-batch fermentor, a DHS titer of 69 g/L was achieved from glucose, alongside the production of this compound (6.8 g/L). nih.gov
The end product of the common pathway, shikimic acid, is also highly valuable as it is the primary starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu) and certain anticancer agents. mdpi.comfrontiersin.orgfrontiersin.org Metabolic engineering strategies are continuously being refined to improve the yield and efficiency of shikimic acid production in microbial hosts, offering a sustainable alternative to its extraction from plants. mdpi.comfrontiersin.orgdovepress.com
Advanced Perspectives in 3-dehydroquinic Acid Research
Systems Biology and Multi-Omics Approaches in Pathway Understanding
Systems biology, through the integration of multi-omics data, is revolutionizing our understanding of the shikimate pathway, where 3-dehydroquinic acid is a key intermediate. nih.gov These approaches allow for a holistic view of the metabolic network, moving beyond the study of individual components to analyze the complex interactions that govern pathway flux and regulation. By combining genomics, proteomics, and metabolomics, researchers can construct comprehensive models of cellular processes involving this compound. nih.govfrontiersin.org
A proteomics-based approach in sweet basil glandular trichomes, for instance, has shed light on the regulation of the shikimate/phenylpropanoid pathway at a cellular level. nih.gov Such studies help to identify the full suite of enzymes and regulatory proteins that influence the synthesis and consumption of this compound. Furthermore, metabolic modeling has become a powerful tool for a priori development of strain construction strategies for biotechnological applications. frontiersin.org For example, to enhance the production of shikimic acid in Escherichia coli, researchers have utilized omics data to guide metabolic engineering efforts. This includes upregulating key enzymes in the pathway, such as 3-dehydroquinate synthase (encoded by aroB), which directly produces this compound. frontiersin.org The inactivation of competing pathways, guided by systems-level analysis, can further increase the carbon flux towards the shikimate pathway, boosting the availability of precursors like this compound for desired downstream products. frontiersin.org
These integrated approaches are crucial for understanding the intricate regulation of the shikimate pathway. researchgate.net In microorganisms, the pathway is tightly controlled by feedback inhibition and repression of the first enzyme, while in plants, regulation appears to occur primarily at the genetic level. nih.gov Multi-omics data can help elucidate these regulatory networks, identifying key control points and potential targets for metabolic engineering to overcome bottlenecks and enhance the production of valuable aromatic compounds derived from the pathway.
Integration of Computational Modeling and Machine Learning in Enzyme Engineering and Drug Design
The integration of computational modeling and machine learning is accelerating research into this compound and its associated enzymes, particularly in the fields of enzyme engineering and drug design. nih.govnih.gov Since the shikimate pathway is essential in bacteria, fungi, and plants but absent in mammals, its enzymes are attractive targets for developing new antimicrobial drugs and herbicides. researchgate.netmdpi.comnih.gov
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are being used to design and screen for novel inhibitors of enzymes that metabolize this compound. scilit.comnih.gov For example, studies have focused on designing inhibitors for 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD), the enzymes that produce and consume this compound, respectively. nih.govchemrxiv.org Virtual screening of large compound databases followed by MD simulations has successfully identified potential inhibitor candidates for DHQS from Mycobacterium tuberculosis. nih.gov Similarly, computer-aided design has been employed to create novel this compound analogue inhibitors of type II dehydroquinase (MtDHQ2) with potential antitubercular activity. researchgate.net
Machine learning (ML) is emerging as a powerful tool to predict the efficacy of potential inhibitors and to guide enzyme engineering. nih.govnih.gov ML models have been developed to predict the inhibition of 3-dehydroquinate dehydratase, speeding up virtual screening studies. nih.gov These models learn from existing data on enzyme-inhibitor interactions, identifying key features, such as the importance of intermolecular electrostatic interactions, that determine binding affinity. nih.gov In enzyme engineering, ML algorithms can navigate vast protein sequence spaces to predict mutations that would enhance properties like activity or stability. nih.gov This data-driven approach, combining experimental library generation with ML-based prediction, can accelerate the development of enzymes with improved characteristics for biotechnological applications, such as the production of p-coumaric acid in yeast. biorxiv.orgnih.gov
The synergy between computational modeling and machine learning provides a robust framework for:
Rational Drug Design: Identifying and optimizing potent and selective inhibitors against microbial enzymes like DHQS and DHQD. nih.govcapes.gov.br
Enzyme Engineering: Tailoring enzymes for enhanced catalytic efficiency or stability for use in microbial cell factories. nih.gov
Understanding Mechanisms: Elucidating the molecular details of enzyme-substrate and enzyme-inhibitor interactions through simulation. nih.govchemrxiv.org
Exploring Novel Physiological Roles and Metabolic Interconnections
Research into this compound is expanding beyond its established role in the shikimate pathway, uncovering new physiological functions and metabolic links. nih.govnih.gov While its primary fate is conversion to 3-dehydroshikimic acid en route to aromatic amino acids, this compound and other shikimate pathway intermediates serve as critical branch points for the biosynthesis of a wide array of other metabolites. nih.govrsc.org
The shikimate pathway is a gateway to a diverse range of compounds, including pigments, cofactors, and antibiotics. nih.gov This metabolic diversity stems from the ability of various organisms to divert intermediates like this compound into specialized metabolic routes. For example, 3-dehydroquinate can be a precursor for the biosynthesis of pyrroloquinoline quinone (PQQ), a redox coenzyme important in some bacterial oxidative phosphorylation systems. wikipedia.org
Furthermore, in some microorganisms, enzymes associated with the shikimate pathway can participate in catabolic processes. Type II 3-dehydroquinate dehydratase, for instance, can be involved in both the biosynthetic shikimate pathway and the catabolic quinate pathway, which allows organisms to use quinate as a carbon source. mdpi.comchemrxiv.org The study of mycosporine-like amino acids (MAAs), which are UV-protective compounds found in cyanobacteria and other organisms, has revealed a connection to the shikimate pathway. researchgate.netjscimedcentral.com The biosynthesis of these compounds is suggested to begin with 3-dehydroquinate synthase, the enzyme that produces this compound, which then acts as a precursor for the core structure of MAAs. researchgate.netjscimedcentral.com
These findings highlight that this compound is not just a linear pathway intermediate but a metabolic hub. The exploration of these alternative roles and interconnections is crucial for a complete understanding of its physiological significance and for uncovering new opportunities in biotechnology and drug discovery.
Q & A
What methodologies are recommended for quantifying 3-dehydroquinic acid (DHQ) in microbial metabolic studies?
Answer:
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for DHQ quantification due to its sensitivity in differentiating DHQ from structurally similar intermediates (e.g., 3-dehydroshikimate, shikimate). The ion-pair reagent method (112 metabolites) or pentafluorophenyl propyl (PFPP) column method (141 metabolites) can be selected based on equipment compatibility and metabolite coverage . For isotopic tracing, enzymatic synthesis of ³¹³C-labeled DHQ (e.g., 3-[3-¹³C]DHQ) enables precise tracking of metabolic flux in the shikimate pathway .
How does DHQ’s role in the shikimate pathway vary across bacterial species, and how can conflicting enzymatic data be resolved?
Answer:
DHQ is a key intermediate in aromatic amino acid biosynthesis, but its utilization diverges between organisms. For example:
- In Mycobacterium tuberculosis, DHQ dehydratase (DHQ2) catalyzes DHQ→3-dehydroshikimate via an enolate intermediate, forming a target for antitubercular inhibitors .
- In plants, DHQ synthase (DHQS) requires NAD and Co²⁺ as cofactors, and its activity is regulated by shikimate concentration (two enzyme forms: shikimate-dependent and independent) .
Conflicting data on enzyme kinetics (e.g., cofactor requirements or substrate affinity) should be resolved via in vitro reconstitution assays with purified enzymes and comparative phylogenomic analysis to identify species-specific adaptations .
What computational strategies are effective for designing DHQ-based enzyme inhibitors?
Answer:
Structure-based virtual screening (SBVS) and molecular docking using high-resolution enzyme-inhibitor complexes (e.g., M. tuberculosis DHQ2 bound to (2R)-2-(4-methoxybenzyl)-DHQ, PDB: 2XB8) can identify analogs with improved binding affinity. Pharmacokinetic profiling (ADMET: absorption, distribution, metabolism, excretion, toxicity) ensures drug-likeness. For example, modifying DHQ’s C3 carbonyl group enhances stability against bacterial dehydratases .
How can isotopic labeling techniques elucidate DHQ’s metabolic fate in plant-pathogen interactions?
Answer:
¹³C-labeled DHQ synthesized via enzymatic methods (e.g., using recombinant DHQS and DAHP synthase) enables tracking using NMR or LC-MS. This reveals metabolic crosstalk in infected plants, such as DHQ diversion toward phytoalexins (e.g., chorismate-derived coumarins) or pathogen co-option for virulence factor synthesis .
What safety protocols are critical for handling DHQ in laboratory settings?
Answer:
- Personal protective equipment (PPE): EN 166-certified safety goggles, nitrile gloves (EN 374 standard), and flame-resistant lab coats .
- Ventilation: Use fume hoods to minimize inhalation of aerosols.
- Spill management: Avoid dust generation; neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Why do discrepancies arise in DHQ dehydratase activity assays, and how can they be mitigated?
Answer:
Discrepancies may stem from:
- Cofactor interference: Contaminating metals (e.g., Mg²⁺) in crude lysates artificially enhance activity. Use chelators (e.g., EDTA) in buffer systems .
- Enzyme isoforms: Shikimate-dependent (Form 2) vs. independent (Form 1) DHQ dehydratases require distinct assay conditions. Validate using knockout strains or isoform-specific inhibitors .
How can DHQ’s interaction with transition metals impact experimental outcomes?
Answer:
DHQ’s hydroxyl and carboxyl groups chelate metals like Co²⁺ and Fe³⁺, potentially altering enzyme kinetics (e.g., DHQS activity) or generating reactive oxygen species (ROS). Pre-treat samples with metal chelators (e.g., deferoxamine) or use metal-free buffers to isolate DHQ-specific effects .
What advanced imaging techniques visualize DHQ localization in microbial biofilms?
Answer:
Stable isotope Raman microscopy (SIRM) with ¹³C-labeled DHQ provides spatial resolution of DHQ accumulation in biofilm matrices. Coupled with fluorescence in situ hybridization (FISH), this identifies microbial subpopulations actively metabolizing DHQ .
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